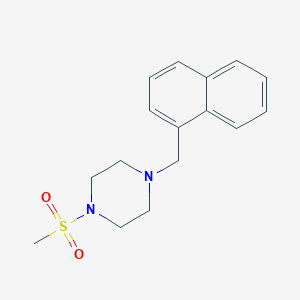
2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile, also known as DPE-2-41, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of acrylonitrile derivatives and is known for its unique chemical properties that make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway that regulates cell growth and survival. Additionally, 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile can also inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects
2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile can also inhibit angiogenesis, which is the process by which new blood vessels are formed, and this can help to prevent the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines and can be used as a tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile is its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile. One of the most promising areas of research is the development of new derivatives of this compound that have improved efficacy and lower toxicity. Additionally, there is a need for further studies to investigate the mechanisms of action of 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile and to identify new targets for this compound in cancer cells. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile in humans.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile involves a multi-step process that requires the use of different reagents and solvents. One of the most common methods used for synthesizing this compound is the Knoevenagel condensation reaction, which involves the reaction of 4-bromobenzaldehyde with 3,4-diethoxybenzaldehyde in the presence of a base such as piperidine. The resulting product is then treated with acrylonitrile and a catalyst to obtain 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile has been extensively studied for its potential as a therapeutic agent in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile has potent anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-3-22-18-10-5-14(12-19(18)23-4-2)11-16(13-21)15-6-8-17(20)9-7-15/h5-12H,3-4H2,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINSATPVYFZYPA-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ethyl-4,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile](/img/structure/B5150516.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-4-piperidinecarboxamide](/img/structure/B5150529.png)
![2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5150532.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5150539.png)
![2-[4-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-1-piperazinyl]ethanol](/img/structure/B5150547.png)
![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)
![1-(3-ethoxyphenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150552.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5150565.png)

![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5150581.png)
![(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5150585.png)
![1-(4-methoxyphenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5150586.png)
